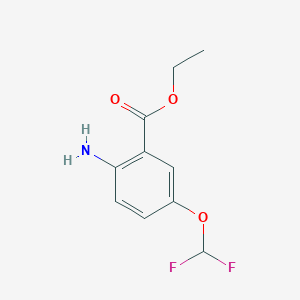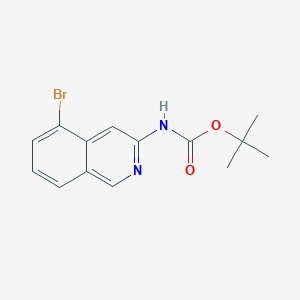![molecular formula C10H11F3O2 B13674489 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol CAS No. 154775-00-5](/img/structure/B13674489.png)
1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the reduction of 3-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction is carried out at room temperature, resulting in the formation of the desired diol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The diol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol
- 2-Propanone, 1-[3-(trifluoromethyl)phenyl]-
- Piperazine, 1-[3-(trifluoromethyl)phenyl]-
Comparison: 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol is unique due to its specific diol structure, which imparts distinct chemical and biological properties compared to its analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications.
Properties
CAS No. |
154775-00-5 |
|---|---|
Molecular Formula |
C10H11F3O2 |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propane-1,3-diol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6,9,14-15H,4-5H2 |
InChI Key |
HBPXPGOMVUBYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)


![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)


![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)



